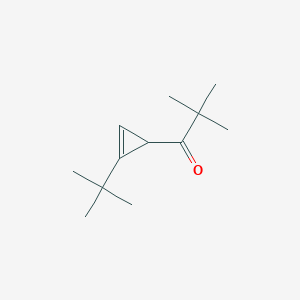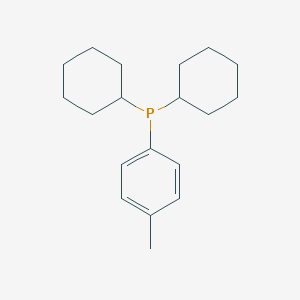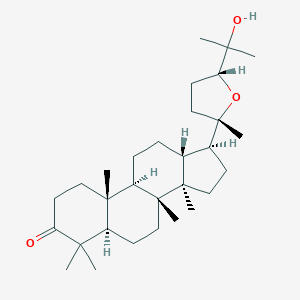
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride, also known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic drug that is commonly used in research laboratories. This drug is a synthetic compound that acts as a selective antagonist of muscarinic acetylcholine receptors. It has a wide range of applications in scientific research, including neuroscience, pharmacology, and toxicology.
作用机制
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate acts as a selective antagonist of muscarinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes such as heart rate, digestion, and respiratory rate.
生化和生理效应
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of acetylcholine and other neurotransmitters, inhibit the activity of certain enzymes, and alter the expression of various genes. Physiologically, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to cause a decrease in heart rate, blood pressure, and gastrointestinal motility.
实验室实验的优点和局限性
One advantage of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its high selectivity for muscarinic acetylcholine receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has a long half-life and can be administered orally, making it convenient for use in animal studies.
One limitation of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its potential for off-target effects. While it is highly selective for muscarinic receptors, it may still interact with other receptors or enzymes in the body. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may have different effects in different animal models, making it difficult to generalize findings across species.
未来方向
There are several future directions for research involving 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate. One area of interest is the role of muscarinic receptors in the development and progression of neurodegenerative diseases such as Alzheimer's disease. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may be useful in investigating the effects of muscarinic receptor blockade on other physiological systems, such as the immune system or the endocrine system. Finally, further research is needed to fully understand the potential off-target effects of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate and to develop more selective compounds for use in scientific research.
合成方法
The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate involves the reaction of 1,1-Diphenylbutanol with dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfate to give the final product.
科学研究应用
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate is commonly used in scientific research as a tool to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. It has been used to investigate the effects of muscarinic receptor activation on neurotransmitter release, synaptic plasticity, and cognitive function. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been used to study the role of muscarinic receptors in the development and progression of diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
属性
CAS 编号 |
101491-78-5 |
|---|---|
产品名称 |
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride |
分子式 |
C21H29ClN2O2 |
分子量 |
376.9 g/mol |
IUPAC 名称 |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H |
InChI 键 |
ZUAZLBFYMXVODD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
规范 SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
同义词 |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
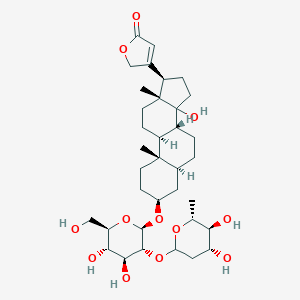
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
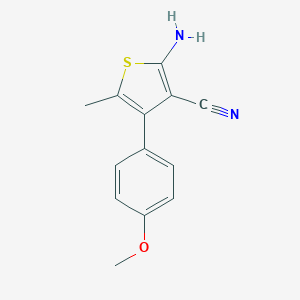
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
